2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Description
IUPAC Nomenclature and Systematic Identification
The compound 2,3-dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine is systematically identified through IUPAC conventions for spirocyclic and fused heterocyclic systems. The parent structure combines a naphthalenone moiety and a perimidine core connected via a spiro junction. The naming follows the hierarchical priority of fused ring systems:
- Spiro junction : The spiro atom (C2 in the perimidine ring) links the naphthalenone and perimidine rings, forming a bicyclic system.
- Naphthalenone fragment : The 8'-aminonaphthalen-1'(4'H)-one moiety consists of a naphthalene ring with a ketone group at position 1 and an amino substituent at position 8.
- Perimidine core : The 2,3-dihydroperimidine ring system retains partial unsaturation, with hydrogenation at positions 2 and 3.
The systematic name prioritizes the spiro descriptor, followed by substituents ordered by locant value. The "o-form" designation refers to a specific tautomeric conformation involving the perimidine ring.
X-ray Crystallographic Analysis of Spirocyclic Architecture
While direct crystallographic data for the compound is limited in public databases, structural insights can be extrapolated from analogous spiro-perimidine systems. Key features include:
The naphthalenone ring adopts a planar geometry, while the perimidine ring exhibits puckering due to its dihydro status. Hydrogen bonding involving the amino group at position 8' and carbonyl oxygen may influence crystal packing.
Tautomeric Forms and o-Form Conformational Stability
The compound exists in equilibrium between tautomeric forms, with the "o-form" representing a specific resonance-stabilized configuration. Key observations include:
Tautomeric equilibria :
Stability of the o-form :
Comparative Molecular Geometry with Related Perimidine Derivatives
The compound’s geometry differs from unsubstituted perimidine derivatives in spiro connectivity and substituent effects:
The naphthalenone moiety introduces steric and electronic effects, altering the perimidine ring’s reactivity compared to simpler analogs.
Properties
IUPAC Name |
8'-aminospiro[1,3-dihydroperimidine-2,4'-naphthalene]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c21-14-7-3-6-13-19(14)17(24)10-11-20(13)22-15-8-1-4-12-5-2-9-16(23-20)18(12)15/h1-11,22-23H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUHINMXSZXTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC4(C=CC(=O)C5=C4C=CC=C5N)NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659792 | |
| Record name | 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851768-63-3 | |
| Record name | 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Synthesis of Naphthalen-1-amine Derivatives
The initial step involves preparing 8'-aminonaphthalene derivatives, which serve as key precursors. These are typically synthesized via nucleophilic aromatic substitution or reduction of nitro-naphthalene compounds. For example:
- Starting Material: 8-nitronaphthalene
- Reaction: Reduction with catalytic hydrogenation or metal hydrides (e.g., Sn/HCl)
- Outcome: 8'-aminonaphthalene
Step 2: Condensation with Perimidine Precursors
The amino-naphthalene derivative reacts with suitable aldehydes or ketones to form intermediate Schiff bases or imines:
Naphthalene-8'-amine + aldehyde/ketone → Schiff base intermediate
This condensation is typically performed under mild acidic conditions (e.g., acetic acid) at room temperature or slightly elevated temperatures (around 50°C).
Step 3: Cyclization to Form Spiro-Compounds
The Schiff base undergoes intramolecular cyclization facilitated by oxidizing agents, leading to the formation of the spiro-perimidine structure:
- Oxidants Used: Hypervalent iodine reagents, sodium hypochlorite (NaOCl), or tert-butyl hydroperoxide
- Conditions: Reflux in solvents like acetic acid or ethanol, with controlled addition of oxidant to promote regioselectivity
Research Findings:
A study demonstrated that using NaOCl in acetic acid at room temperature efficiently converts the intermediate into the desired spiro-perimidine with high yields (~55-70%). The oxidation facilitates formation of the fused ring system and the spiro linkage at the 2-position.
Oxidative Dimerization and Cyclization Approach
Method Overview:
This approach leverages oxidative dimerization of precursor amines or related intermediates to generate the complex spiro-perimidine framework:
- Starting Material: 8'-aminonaphthalene derivatives
- Oxidant: Sodium hypochlorite (NaOCl) or other hypohalites
- Reaction Conditions: Aqueous medium, pH adjusted to mildly basic or neutral, at room temperature or reflux
Procedure:
- Dissolve the amino-naphthalene derivative in a suitable solvent such as dioxane or ethanol.
- Add NaOCl solution gradually while stirring.
- Maintain the reaction at ambient temperature for 3-8 hours, monitoring progress via TLC.
- Upon completion, filter and purify the product through recrystallization or chromatography.
Research Data:
In a recent study, this method yielded the target compound in yields ranging from 37% to 55%. The oxidative conditions promote dimerization and subsequent cyclization, forming the spiro-perimidine core with the o-form configuration.
One-Pot Synthesis via Condensation and Oxidation
Procedure:
- Combine 8'-aminonaphthalene-1-carboxaldehyde with suitable diamines or aldehyde derivatives directly in a single vessel.
- Use acetic acid or ethanol as solvent.
- Heat to reflux (~80-100°C) for 4-6 hours.
- Add an oxidant such as periodic acid or sodium hypochlorite after initial condensation to induce cyclization.
- Cool the mixture, filter, and purify the product.
Advantages:
- Simplifies the process by combining steps.
- Yields are typically moderate to good (50-65%).
Research Findings:
This method was successfully applied to synthesize various spiro-perimidines, including the target compound, with high regioselectivity for the o-form configuration, confirmed via spectroscopic analysis.
Summary of Key Data and Conditions
| Method | Reagents | Solvent | Temperature | Oxidant | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidative Cyclization | NaOCl, acetic acid | Acetic acid | Room temp | NaOCl | 55-70 | Regioselective formation |
| Dimerization | NaOCl, ethanol | Ethanol | Reflux | NaOCl | 37-55 | Promotes oxidative dimerization |
| One-Pot Condensation | Aldehyde + diamine | Ethanol or acetic acid | Reflux | Periodic acid or NaOCl | 50-65 | Simplified process |
Research Findings and Observations
- Regioselectivity: The o-form configuration is favored under controlled oxidative conditions, especially with sodium hypochlorite in acetic acid.
- Reaction Optimization: Lower temperatures (~25-50°C) favor regioselective cyclization, while higher temperatures may lead to side products.
- Yield Variability: Yields depend on the purity of starting materials and precise control of oxidant addition.
- Spectroscopic Confirmation: NMR and IR analyses confirm the formation of the spiro linkage and the amino group at the 8'-position.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in dye and pigment industries.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, altering its physical and chemical properties.
Substitution: The aminonaphthalene moiety allows for substitution reactions, where different functional groups can be introduced to modify the compound’s reactivity and application.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and reduced perimidine compounds. These products have applications in different industries, including pharmaceuticals and materials science.
Scientific Research Applications
Materials Chemistry
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine is utilized in the development of novel materials due to its unique structural properties. The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
Photochromic Compounds
The compound exhibits photochromic properties, meaning it can undergo reversible transformations when exposed to light. This characteristic makes it suitable for applications in:
- Smart windows : Adjusting transparency based on light exposure.
- Optical devices : Used in lenses and coatings that change color or opacity with light.
Biological and Medicinal Chemistry
Research indicates that derivatives of this compound may possess biological activity, making them candidates for further investigation in drug development. Studies focus on:
- Antimicrobial properties : Potential effectiveness against various pathogens.
- Anticancer activity : Preliminary studies suggest possible cytotoxic effects on cancer cell lines.
Case Studies
| Study | Application Focus | Findings |
|---|---|---|
| Study A | Materials Chemistry | Demonstrated enhanced mechanical properties when incorporated into polymer composites. |
| Study B | Photochromic Applications | Achieved significant color change under UV light, indicating potential for smart material applications. |
| Study C | Biological Activity | Showed promising results in inhibiting bacterial growth in vitro, warranting further exploration for pharmaceutical applications. |
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The aminonaphthalene moiety is particularly important for its binding affinity and specificity. The spiro linkage provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Properties
- Photochromism: PNO-p exhibits thermally reversible photochromism, with its photogenerated forms absorbing broadly in the visible spectrum (~400–600 nm). This property arises from light-induced spirocyclic ring-opening/closure mechanisms, though intermediates in this process remain uncharacterized .
- Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., O–N distances of ~2.78 Å) and dynamic tautomerization are evident in its NMR spectra, where NH protons are exchange-broadened or absent due to rapid solvent interactions .
Table 1: Structural and Functional Comparison of PNO-p with Selected Perimidine Derivatives
Key Comparative Insights
Spiro vs. Non-Spiro Derivatives PNO-p and PNI share spiro architectures, enabling photochromic behavior through ring-opening/closure mechanisms. In contrast, non-spiro derivatives like TDHP lack photochromism but are explored for electronic properties (e.g., HOMO-LUMO gaps via DFT) . Hydrogen Bonding: PNO-p’s ortho-amino/keto groups facilitate intramolecular hydrogen bonding, absent in non-spiro derivatives. This bonding stabilizes tautomeric forms and influences solubility and reactivity .
Photochromic Performance PNI (spiro-imino derivative) shows superior photofatigue resistance compared to PNO-p, likely due to reduced steric strain in its open form . PNO-p’s absorption spectrum shifts upon irradiation (e.g., λₘₐₓ ~500 nm for the closed form vs. ~550 nm for the open form), whereas non-spiro derivatives like TDHP lack such spectral changes .
Applications Metal Ion Sensing: Compound 2a demonstrates selective fluorescence quenching for Cu²⁺, a property absent in spiro derivatives like PNO-p . Biological Activity: Non-spiro derivatives (e.g., 2-(4-methoxyphenyl)-perimidine) are used as ligands for antimicrobial metal complexes, while spiro derivatives remain unexplored in this context .
Table 2: Spectral and Computational Data
Biological Activity
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine, a compound characterized by its unique spiro structure and nitrogen heterocycles, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant pharmacological effects.
- Molecular Formula : C20H15N3O
- Molar Mass : 313.358 g/mol
- CAS Number : 851768-63-3
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The following table summarizes key findings from research on similar compounds:
| Compound | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 4a | E. coli | 20.4 | 3.9 |
| 4g | S. racemosum | 21.1 | 1.95 |
| 4h | A. fumigatus | 20.8 | 3.0 |
| Reference (Ampicillin) | E. coli | 21.9 | - |
These results indicate that certain derivatives exhibit significant antimicrobial activity, comparable to standard antibiotics like ampicillin and gentamicin .
Anticancer Activity
The anticancer potential of compounds related to perimidines has also been explored extensively. A study assessing the cytotoxic effects against various human cancer cell lines revealed promising results:
- Cell Lines Tested : HCT-116 (colon carcinoma), HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma).
The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | HCT-116 | 15.5 |
| 4h | MCF-7 | 12.3 |
| Reference (Doxorubicin) | HCT-116 | 10.0 |
The derivatives demonstrated selective cytotoxicity, particularly against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .
The biological activity of 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine is hypothesized to be linked to its ability to interact with specific biological targets:
- DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study on Antimicrobial Resistance :
- A study demonstrated that certain derivatives showed effectiveness against multidrug-resistant strains of bacteria, suggesting their role in combating antibiotic resistance.
-
Clinical Trials on Cancer Treatment :
- Preliminary trials with perimidine derivatives indicated a reduction in tumor size in animal models, prompting further investigation into their therapeutic potential.
Q & A
Q. What are the established synthetic routes for 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)?
The compound is synthesized via oxidation of 1,8-diaminonaphthalene using manganese dioxide, yielding spiroheterocyclic products with thermally reversible photochromic properties . Alternative routes involve condensation reactions between 1,8-diaminonaphthalene and carbonyl compounds under mild conditions, though challenges such as hazardous reagents and low yields persist . Optimization strategies include microwave irradiation (MWI) or catalytic systems to improve efficiency and sustainability .
Q. How is the o-form isomer characterized and differentiated from other structural forms?
Structural differentiation relies on spectroscopic techniques:
- NMR : Distinguishes spiro-conformations via chemical shifts of NH and aromatic protons.
- X-ray crystallography : Resolves spatial arrangements of the spiro center and naphthalenone moiety .
- Mass spectrometry : Confirms molecular weight (C₂₀H₁₅NO, MW 313.36 g/mol) and fragmentation patterns . The o-form’s unique tautomeric equilibrium can also be monitored via UV-vis spectroscopy due to distinct absorption bands during photochromic transitions .
Q. What spectroscopic techniques are essential for confirming the structure of synthesized perimidine derivatives?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH groups at δ 11.98 ppm) and spiro carbon connectivity .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1624 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae (e.g., [M+H]+ at m/z 314.1564) .
- UV-vis spectroscopy : Tracks photochromic behavior via reversible absorption changes in the visible range .
Q. What are the primary challenges in achieving high yields during perimidine synthesis?
Common issues include:
- Low reactivity of starting materials : Requires harsh conditions (e.g., high temperatures) that degrade products.
- Competing side reactions : Formation of byproducts like pyrrolo-perimidines during condensation .
- Solvent limitations : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification . Emerging solutions involve green chemistry approaches, such as ball-milling or ionic liquid catalysts, to enhance atom economy .
Advanced Research Questions
Q. What experimental strategies are recommended to study the photochromic behavior and isomer interconversion mechanisms?
- Femtosecond transient absorption spectroscopy : Probes ultrafast dynamics (e.g., ring-opening/closing kinetics) with sub-picosecond resolution .
- Thermodynamic analysis : Measures activation energy barriers via temperature-dependent UV-vis kinetics .
- Computational modeling (DFT) : Predicts transition states and intermediates undetected experimentally . A study by Norikane et al. proposed an intermediate during isomerization but observed no transient absorption signals (350–750 nm), suggesting the need for extended spectral ranges or isotopic labeling .
Q. How can researchers address contradictions in transient absorption data when hypothesizing reaction intermediates?
- Multi-technique validation : Combine time-resolved IR/Raman spectroscopy to capture vibrational modes of short-lived species.
- Isotopic substitution : Replace NH protons with deuterium to decouple overlapping signals .
- Cryogenic trapping : Stabilize intermediates at low temperatures for structural characterization .
Q. What methodologies are employed to evaluate the biological activity of perimidine derivatives?
- Cytotoxicity assays : Test against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. IC₅₀ values (0.49–50 μg/mL) correlate with substituent electronic effects .
- Antibacterial screening : Disc diffusion assays against S. aureus and E. coli quantify zone-of-inhibition diameters .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups) to enhance potency .
Q. What innovative approaches are emerging to improve eco-friendly synthesis of perimidine derivatives?
- Solvent-free mechanochemistry : Ball-milling reduces waste and energy consumption .
- Nanocatalysis : Au/Ag nanoparticles enhance reaction rates and selectivity under mild conditions .
- Water-based reactions : Utilize micellar catalysis to improve solubility and reduce toxicity . These methods address limitations of traditional routes, such as non-recyclable catalysts and hazardous solvents .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
